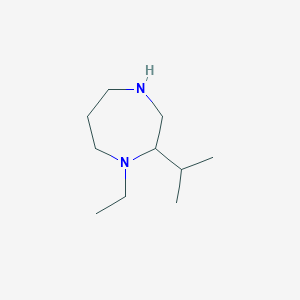

1-Ethyl-2-isopropyl-1,4-diazepane

CAS No.:

Cat. No.: VC18623440

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2 |

|---|---|

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | 1-ethyl-2-propan-2-yl-1,4-diazepane |

| Standard InChI | InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | PXRLGJYMPDOVAR-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCCNCC1C(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecular framework of 1-ethyl-2-isopropyl-1,4-diazepane consists of a diazepane ring (C₅H₁₀N₂) substituted with an ethyl group at position 1 and an isopropyl group at position 2. The saturated ring adopts a chair-like conformation, with the nitrogen atoms positioned to facilitate hydrogen bonding and coordination interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₂₂N₂ |

| Molecular weight | 170.30 g/mol |

| IUPAC name | 1-ethyl-2-propan-2-yl-1,4-diazepane |

| Canonical SMILES | CCN1CCCNCC1C(C)C |

| InChIKey | PXRLGJYMPDOVAR-UHFFFAOYSA-N |

The dihydrochloride salt (C₁₀H₂₄Cl₂N₂; MW 243.22 g/mol) enhances aqueous solubility, making it preferable for biological assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

Ethyl group: δ 1.20–1.40 ppm (CH₃), δ 2.50–2.70 ppm (CH₂ adjacent to N1) .

-

Isopropyl group: δ 1.10–1.30 ppm (CH₃), δ 2.30–2.50 ppm (CH adjacent to N2) .

Infrared (IR) spectra show N-H stretching at 3235 cm⁻¹ and C=O absence, confirming the absence of carbonyl groups in the base structure .

Synthesis and Derivitization

Ring Formation Strategies

While explicit protocols for 1-ethyl-2-isopropyl-1,4-diazepane are scarce, analogous diazepanes are synthesized via:

-

Cyclocondensation: 1,4-diamines react with diketones or dihalides under reflux conditions .

-

Reductive Amination: Ethylenediamine derivatives undergo alkylation with isopropyl halides, followed by catalytic hydrogenation.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amine alkylation | Isopropyl bromide, K₂CO₃, DMF | 65–75 |

| Ring closure | SnCl₂·2H₂O, HCl, ethanol | 50–60 |

| Salt formation | HCl gas in diethyl ether | 85–90 |

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving regioselectivity at N4 .

Dihydrochloride Preparation

Treatment of the free base with anhydrous HCl in ethanol yields the dihydrochloride salt, which is crystallized from acetone/water mixtures . The salt exhibits enhanced stability and solubility (≥50 mg/mL in water) .

Physicochemical Properties

Solubility and Partitioning

-

Free base: Lipophilic (LogP 3.20), soluble in chloroform, DCM, and THF .

-

Dihydrochloride: Hydrophilic (LogP 1.45), soluble in water, methanol, and DMSO .

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 215°C for the free base and 190°C for the salt, indicating moderate thermal stability .

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if needed |

| Skin contact | Wash with soap/water; apply emollient |

| Eye contact | Irrigate with saline ≥15 minutes |

| Ingestion | Rinse mouth; do NOT induce vomiting |

Applications in Scientific Research

Medicinal Chemistry

1-Ethyl-2-isopropyl-1,4-diazepane serves as a precursor for SARS-CoV-2 main protease (Mpro) inhibitors. Structural analogs demonstrate IC₅₀ values as low as 16 nM by occupying the S1′ pocket through water-mediated hydrogen bonds .

Coordination Chemistry

The bifunctional nitrogen sites chelate transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with applications in catalysis and materials science .

Comparative Analysis with Piperazine Analogs

Diazepane derivatives exhibit:

-

10-fold higher enzymatic inhibition than piperazines due to conformational rigidity .

-

Reduced P-glycoprotein-mediated efflux (efflux ratio 2.1 vs. 5.8 for GC-67) .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume